molecular formula C24H29NO3 B14715553 Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B14715553
M. Wt: 379.5 g/mol
InChI Key: DPQQRNJZVLACPV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with phenyl and oxo-phenylbutyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly in the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenyl and oxo-phenylbutyl groups are introduced through substitution reactions, often using reagents like phenylmagnesium bromide and oxo-phenylbutyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and oxo-phenylbutyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenylmagnesium bromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate can be compared with other piperidine derivatives:

    Ethyl 4-phenylpiperidine-4-carboxylate: Lacks the oxo-phenylbutyl group, resulting in different pharmacological properties.

    1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine: Lacks the ethyl carboxylate group, affecting its solubility and bioavailability.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research domains.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C24H29NO3/c1-2-28-23(27)24(21-12-7-4-8-13-21)15-18-25(19-16-24)17-9-14-22(26)20-10-5-3-6-11-20/h3-8,10-13H,2,9,14-19H2,1H3

InChI Key

DPQQRNJZVLACPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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